Thallium(Iii) Acetate Hydrate
Overview
Description
Thallium(Iii) Acetate Hydrate is a chemical compound with the formula Tl(CH₃COO)₃·xH₂O. It is the acetate salt of thallium and is known for its applications in various fields, including chemistry and biology. This compound is highly toxic and must be handled with care.
Preparation Methods
Thallium(Iii) Acetate Hydrate can be synthesized by reacting thallium(III) oxide with acetic acid. The reaction typically involves dissolving thallium(III) oxide in 80% acetic acid, followed by crystallization in acetic anhydride . The product is then isolated and purified under controlled conditions to obtain high purity this compound.
Chemical Reactions Analysis
Thallium(Iii) Acetate Hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Thallium(III) can be reduced to thallium(I) under certain conditions.
Substitution Reactions: Thallium(III) acetate can participate in substitution reactions where the acetate groups are replaced by other ligands.
Complex Formation: Thallium(III) forms complexes with various ligands, which can be studied using techniques like X-ray absorption spectroscopy.
Common reagents used in these reactions include reducing agents like sodium borohydride and ligands such as phosphines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thallium(Iii) Acetate Hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of Thallium(Iii) Acetate Hydrate involves its interaction with biological molecules. Thallium ions can interfere with potassium channels in cells, leading to toxic effects. The compound can also form complexes with proteins and enzymes, disrupting their normal function .
Comparison with Similar Compounds
Thallium(Iii) Acetate Hydrate can be compared with other thallium compounds such as thallium(I) acetate and thallium(III) perchlorate. Unlike thallium(I) acetate, which is less toxic, thallium(III) acetate is highly toxic and has a higher oxidation state. Thallium(III) perchlorate, on the other hand, forms a deliquescent hydrated salt with six water molecules, similar to this compound .
Properties
IUPAC Name |
diacetyloxythallanyl acetate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Tl/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTXITFTYPFDIU-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Tl](OC(=O)C)OC(=O)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Tl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62811-75-0 | |
Record name | Thallium(III) acetate sesquihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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